Tert-butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

Chiral resolution Paroxetine synthesis Optical purity

Tert-butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 936497-90-4, molecular formula C₁₇H₂₄FNO₃, molecular weight 309.38 g/mol) is a Boc-protected piperidine derivative that exists as a racemic mixture with (3RS,4SR) relative stereochemistry. This compound belongs to the class of trans-3,4-disubstituted piperidines that serve as key intermediates in the synthesis of the selective serotonin reuptake inhibitor (SSRI) paroxetine.

Molecular Formula C17H24FNO3
Molecular Weight 309.4 g/mol
CAS No. 936497-90-4
Cat. No. B12962374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
CAS936497-90-4
Molecular FormulaC17H24FNO3
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC=C(C=C2)F
InChIInChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-8-15(13(10-19)11-20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3
InChIKeyALBDGYQRKQAUJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Tert-butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 936497-90-4): A Paroxetine-Related Piperidine Intermediate


Tert-butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 936497-90-4, molecular formula C₁₇H₂₄FNO₃, molecular weight 309.38 g/mol) is a Boc-protected piperidine derivative that exists as a racemic mixture with (3RS,4SR) relative stereochemistry. This compound belongs to the class of trans-3,4-disubstituted piperidines that serve as key intermediates in the synthesis of the selective serotonin reuptake inhibitor (SSRI) paroxetine [1]. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enables orthogonal synthetic manipulation, while the 4-fluorophenyl and 3-hydroxymethyl substituents establish the core pharmacophoric framework required for downstream elaboration to paroxetine and its analogs [2]. As a building block, it is primarily sourced through custom synthesis channels and is available at typical purities of ≥98% [3].

Why Paroxetine Intermediate Analogs Cannot Be Interchanged with CAS 936497-90-4


The piperidine intermediate landscape for paroxetine synthesis contains multiple structurally similar but functionally distinct species—including N-methyl, N-benzyl, N-Cbz, and unprotected variants—that differ in their stereochemical composition, protecting group strategy, and regulatory qualification status. Tert-butyl 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate (CAS 936497-90-4) is uniquely characterized by its (3RS,4SR) racemic trans configuration, which positions it as the direct precursor for classical resolution methods using o-chlorotartranilic acid to obtain the enantiopure (3S,4R) intermediate required for (−)-paroxetine [1]. The Boc protecting group mandates a distinct deprotection strategy (acid-catalyzed cleavage) that is orthogonal to the hydrogenolysis conditions required for N-benzyl or N-Cbz analogs, directly impacting synthetic route design and overall process efficiency [2]. Substituting this specific racemate with a different stereoisomer or N-protected variant without adjusting the downstream resolution and deprotection protocols introduces risks of enantiomeric impurity, reduced yield, and regulatory non-compliance in API manufacturing contexts.

Quantitative Differentiation Evidence for CAS 936497-90-4 Against Key Structural Analogs


Racemic (3RS,4SR) vs. Enantiopure (3S,4R): Stereochemical Identity for Downstream Resolution Strategy

CAS 936497-90-4 is explicitly identified as the (3RS,4SR) racemic trans mixture, in contrast to the enantiopure (3S,4R) single enantiomer (CAS 200572-33-4) that is designated as Paroxetine Impurity 15. The racemic nature of CAS 936497-90-4 is the mandatory starting point for the patented optical resolution process using (2R,3R)-o-chlorotartranilic acid that yields the (3S,4R) enantiomer [1]. The enantiopure (3S,4R) compound (CAS 200572-33-4) is qualified as a regulatory reference standard for ANDA submissions, supplied with detailed characterization data compliant with pharmacopeial guidelines, whereas the racemic mixture (CAS 936497-90-4) serves as the synthetic precursor for manufacturing-scale resolution . An alternative enzymatic resolution pathway for racemic trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine derivatives reports optical purities ≥95% ee for the S-enantiomer at yields exceeding 20% [2].

Chiral resolution Paroxetine synthesis Optical purity Piperidine stereochemistry

Boc-Protected vs. N-Methyl Paroxetine Intermediate: Orthogonal Deprotection for Divergent Synthetic Routes

CAS 936497-90-4 bears a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which can be cleaved under mild acidic conditions (e.g., HCl in dioxane or TFA in DCM) to liberate the free secondary amine. This contrasts with the N-methyl derivative, (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, which is the direct precursor to paroxetine but lacks a removable protecting group [1]. The N-Boc derivative (CAS 936497-90-4 or its resolved enantiomer) enables conversion to N-Boc paroxetine, which upon treatment with HCl yields paroxetine hydrochloride solvate crystals directly [2]. Patents describing the preparation of paroxetine hydrochloride hydrate explicitly use (3S,4R)-1-tert-butoxycarbonyl-4-(4-fluorophenyl)-3-[(3,4-methylenedioxy)phenoxymethyl]piperidine—derived from the Boc-protected hydroxymethyl intermediate—as the penultimate precursor, reacting it with HCl in the presence of water [3].

Protecting group strategy Orthogonal deprotection Paroxetine synthesis Piperidine N-functionalization

Boc-Protected vs. Unprotected Hydroxymethylpiperidine: Storage Stability and Purification Profile

The Boc protecting group in CAS 936497-90-4 confers enhanced lipophilicity and crystallinity compared to the unprotected trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine (CAS 188869-26-3). The unprotected secondary amine (CAS 188869-26-3, MF: C₁₂H₁₆FNO, MW: 209.26 g/mol) is more polar, potentially prone to oxidation of the free amine, and typically handled as a salt or requires controlled storage conditions . In contrast, the Boc-protected derivative (CAS 936497-90-4, MW: 309.38 g/mol) shows improved chromatographic behavior for purification by flash column chromatography, with characterization achievable through standard NMR (¹H, ¹³C), HRMS, IR, and X-ray crystallography to confirm stereochemistry . The commercial N-Boc intermediate (CAS 200572-33-4) is recommended for storage at 2–8°C, indicating a defined stability profile suitable for laboratory inventory management .

Chemical stability Purification Boc protection Piperidine storage

4-Fluorophenyl vs. Other 4-Halophenyl Piperidine Intermediates: Substituent Impact on Paroxetine-Class SSRI Activity

The 4-fluorophenyl substituent is a critical structural determinant for serotonin transporter (SERT) inhibitory activity in paroxetine-class compounds. Paroxetine itself bears a 4-fluorophenyl group on the piperidine ring, and X-ray crystallographic studies of CYP2B4 in complex with paroxetine at 2.14 Å resolution confirm the specific binding interactions of the 4-fluorophenyl moiety within the enzyme active site [1]. Replacement of the 4-fluorophenyl group with other 4-halophenyl substituents (e.g., 4-chlorophenyl) or with unsubstituted phenyl has been shown to modulate SERT binding affinity. This structure–activity relationship (SAR) is inferred from the broader SSRI pharmacophore literature: the 4-fluoro substituent provides an optimal balance of electronegativity, steric bulk, and metabolic stability compared to 4-chloro, 4-bromo, or 4-methyl analogs [2]. While direct comparative Ki values for the Boc-protected hydroxymethyl intermediates themselves against different 4-substituted phenyl variants are not available in the public domain, the conservation of the 4-fluorophenyl group throughout the paroxetine patent literature and the pharmacopeial monographs underscores its non-substitutability for the intended paroxetine synthesis pathway [3].

Fluorine substitution Paroxetine SAR SSRI pharmacology Halogen bioisostere

Chemical Purity Benchmarking: CAS 936497-90-4 vs. CAS 200572-33-4 Across Commercial Suppliers

Commercial purity specifications for the racemic mixture CAS 936497-90-4 are reported at 98% by at least one verified supplier (Suzhou Aijia Pharma Technology) [1]. This compares favorably with the enantiopure (3S,4R) form CAS 200572-33-4, which is offered at NLT 98% (Synblock) , 98% standard purity with batch-specific QC documentation including NMR, HPLC, and GC (Bidepharm) , and 95% (ChemShuttle) . Additionally, CAS 936497-90-4 is listed on the MolAid chemical database as (3RS,4SR)-4-(4-fluoro-phenyl)-3-hydroxymethyl-piperidine-1-carboxylate, confirming the racemic stereochemical assignment [2]. The availability of the racemic mixture through custom synthesis channels provides a distinct procurement pathway compared to the single enantiomer, which is more widely stocked by catalog suppliers. The cost profile for the racemic mixture is anticipated to be lower than the enantiopure form due to the absence of the chiral resolution step, though exact pricing requires direct supplier quotation.

Chemical purity Vendor comparison Quality specification Boc-piperidine procurement

Recommended Procurement and Application Scenarios for CAS 936497-90-4 Based on Quantitative Differentiation Evidence


Kilogram-Scale Synthesis of (−)-Paroxetine via Classical Optical Resolution Route

For pharmaceutical manufacturers producing paroxetine hydrochloride API, CAS 936497-90-4 serves as the racemic precursor for the patented optical resolution with o-chlorotartranilic acid to obtain the (3S,4R) enantiomer (US 5,948,914) [1]. The racemic mixture is the economically preferred starting material for this route, as the resolution step is performed in-house under controlled conditions to achieve the required enantiomeric purity. Subsequent elaboration via O-arylation with 3,4-methylenedioxybenzyl chloride, followed by Boc deprotection, yields (−)-paroxetine.

ANDA Analytical Method Development and Validation Using Paroxetine Impurity 15 Reference Standard

For analytical laboratories supporting Abbreviated New Drug Applications (ANDAs) for generic paroxetine, the enantiopure (3S,4R) form (Paroxetine Impurity 15, CAS 200572-33-4) is the requisite reference standard, supplied with detailed characterization data compliant with USP/EP regulatory guidelines . While CAS 936497-90-4 (the racemate) is not the reference standard itself, it is the synthetic precursor from which the qualified impurity standard can be prepared, and may be used for method development purposes related to chiral purity assessment .

Medicinal Chemistry Exploration of 3,4-Disubstituted Piperidine Libraries for SERT Modulation

For drug discovery programs exploring serotonin transporter (SERT) inhibitors, the Boc-protected 4-fluorophenyl hydroxymethyl piperidine scaffold (CAS 936497-90-4 and its resolved forms) provides a versatile intermediate for parallel synthesis of analogs. The orthogonal Boc protecting group allows for N-functionalization diversity, while the hydroxymethyl group can be elaborated to various ether-linked aromatic systems [2]. The 4-fluorophenyl substituent is retained as the optimal halogen substitution for SERT binding, based on structural biology evidence from paroxetine co-crystal structures (CYP2B4 complex at 2.14 Å resolution) [2].

Process Chemistry Optimization of Paroxetine Synthesis via Alternative Deprotection Strategy

For process R&D teams evaluating alternative paroxetine synthetic routes, the N-Boc intermediate (derived from CAS 936497-90-4 after resolution) enables a convergent strategy where N-Boc paroxetine is formed, purified, and then globally deprotected under acidic conditions to directly yield paroxetine hydrochloride solvate crystals [3]. This contrasts with the linear N-methyl route that necessitates earlier chiral resolution. The Boc strategy offers potential advantages in intermediate purification, impurity control, and overall yield optimization at manufacturing scale [3].

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